1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13BrClNO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an amino group and a propanol moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride and 2-amino-1-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-chlorobenzyl chloride is reacted with 2-amino-1-propanol under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification methods such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler amine structure.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Azides or thiols derivatives.
Scientific Research Applications
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
1-{[(2-Chloro-5-bromophenyl)methyl]amino}propan-2-ol: Similar structure but with different halogen positions.
1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol: Variation in the position of the chlorine atom.
1-{[(2-Bromo-5-fluorophenyl)methyl]amino}propan-2-ol: Substitution of chlorine with fluorine.
Uniqueness: 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol is unique due to its specific halogen substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
1-[(2-bromo-5-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13BrClNO/c1-7(14)5-13-6-8-4-9(12)2-3-10(8)11/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
GUEOUEPYUDPWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
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